2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
“2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a chemical compound that is used in diverse scientific research. Its unique structure enables investigations in drug development, biochemistry, and molecular biology. It is a versatile compound that is part of the imidazole family, a five-membered heterocyclic moiety .
Scientific Research Applications
Cancer Research
The imidazo[1,2-b]pyrazole core is a significant structure in medicinal chemistry, particularly in cancer research. Compounds with this core have been shown to exhibit antitumor properties. The presence of the acetic acid moiety may enhance the compound’s solubility and facilitate its interaction with biological macromolecules, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial Activity
Imidazole derivatives, including those with a pyrazole ring, are known for their antibacterial and antifungal activities. The compound could be part of studies aiming to develop new antimicrobial agents that can overcome antibiotic resistance, which is a growing concern in public health .
Anti-inflammatory Applications
The structural features of 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid suggest potential anti-inflammatory effects. Research in this area could lead to the creation of novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer improved safety profiles and efficacy .
Neurological Disorders
Compounds with an imidazole framework have been implicated in neurology, particularly for their potential use in treating neurodegenerative diseases . This compound could be explored for its neuroprotective effects and its ability to modulate neurological pathways .
Gastrointestinal Therapeutics
The imidazole ring is a key component in drugs like omeprazole and pantoprazole, which are used to treat acid-related gastrointestinal disorders . Research into the applications of this compound could contribute to the development of new antiulcer medications or other gastrointestinal therapeutics .
Antiviral and Antiparasitic Agents
Imidazole-containing compounds have shown promise as antiviral and antiparasitic agents. This particular compound could be investigated for its efficacy against viruses and parasites, potentially leading to treatments for diseases like leishmaniasis and malaria .
Cardiovascular Drug Development
The unique structure of this compound might be beneficial in creating drugs that target cardiovascular diseases. Its potential to interact with enzymes and receptors involved in cardiovascular function could be a focus of pharmacological studies .
Metabolic Disorders
Lastly, the compound’s framework could be studied for its role in metabolic pathways, offering insights into the treatment of metabolic disorders such as diabetes. Its impact on enzymes and hormones that regulate metabolism would be of particular interest .
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazole derivatives are involved in a wide range of biological processes, suggesting that they may interact with multiple pathways .
Result of action
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could have multiple effects at the cellular level .
properties
IUPAC Name |
2-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)6-12-3-4-13-9(12)5-8(11-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPAVPGKHQZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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